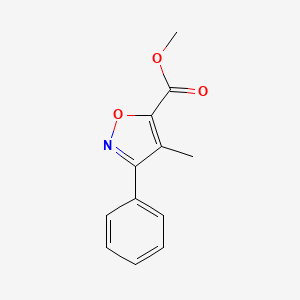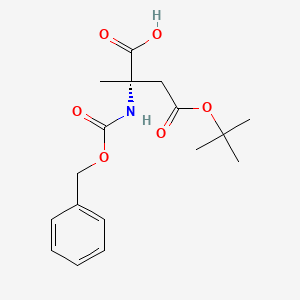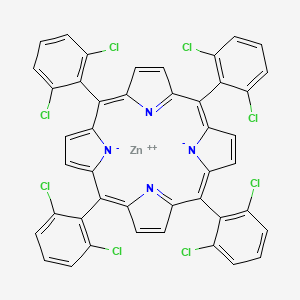
(2S)-4-benzyl-2-(benzyloxymethyl)-1,4-oxazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-4-benzyl-2-(benzyloxymethyl)-1,4-oxazepane is a chemical compound with the molecular formula C20H25NO2 It is a member of the oxazepane family, which are seven-membered heterocyclic compounds containing one nitrogen and one oxygen atom in the ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-benzyl-2-(benzyloxymethyl)-1,4-oxazepane typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of a dihydropyrazine intermediate, which provides rapid access to the desired oxazepane structure with high stereoselectivity . The reaction conditions often include the use of specific solvents, temperature control, and catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for scalability, using cost-effective reagents, and implementing purification techniques to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-4-benzyl-2-(benzyloxymethyl)-1,4-oxazepane can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Conditions vary depending on the specific substitution reaction, but may include the use of bases, acids, or catalysts to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituents involved.
Wissenschaftliche Forschungsanwendungen
(2S)-4-benzyl-2-(benzyloxymethyl)-1,4-oxazepane has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential therapeutic effects.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the development of new materials and chemicals.
Biological Studies: Researchers use this compound to study its interactions with biological systems, including its potential effects on enzymes and receptors.
Industrial Applications: It may be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (2S)-4-benzyl-2-(benzyloxymethyl)-1,4-oxazepane involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-benzyloxymethyl-1,3-dioxolane: This compound shares a similar benzyloxymethyl group but has a different ring structure.
(S)-tert-butyl 2-((benzyloxy)methyl)morpholine-4-carboxylate: Another compound with a benzyloxymethyl group, but with a morpholine ring instead of an oxazepane ring.
Uniqueness
(2S)-4-benzyl-2-(benzyloxymethyl)-1,4-oxazepane is unique due to its specific ring structure and stereochemistry, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C20H25NO2 |
|---|---|
Molekulargewicht |
311.4 g/mol |
IUPAC-Name |
(2S)-4-benzyl-2-(phenylmethoxymethyl)-1,4-oxazepane |
InChI |
InChI=1S/C20H25NO2/c1-3-8-18(9-4-1)14-21-12-7-13-23-20(15-21)17-22-16-19-10-5-2-6-11-19/h1-6,8-11,20H,7,12-17H2/t20-/m0/s1 |
InChI-Schlüssel |
RKDIYYMKTOOITR-FQEVSTJZSA-N |
Isomerische SMILES |
C1CN(C[C@H](OC1)COCC2=CC=CC=C2)CC3=CC=CC=C3 |
Kanonische SMILES |
C1CN(CC(OC1)COCC2=CC=CC=C2)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![8-Oxa-5-azaspiro[3.5]nonane oxalate](/img/structure/B12098438.png)
![2-Fluoro-6-[(propan-2-yl)amino]benzonitrile](/img/structure/B12098442.png)




![6-Benzyl-2-chloro-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine](/img/structure/B12098490.png)

![N-[3-(3-amino-1-hydroxy-3-oxopropyl)-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,26-tetrahydroxy-15-(1-hydroxyethyl)-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B12098496.png)

